MAO‑B Inhibitory Activity: Moderate Affinity with a Distinct Selectivity Window vs. MAO‑A
Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate inhibits human recombinant MAO‑B with an IC₅₀ of 560 nM, while its activity against MAO‑A is considerably weaker (IC₅₀ = 4,200 nM), yielding a ~7.5‑fold selectivity for the B isoform [1]. In comparison, the prototypical MAO‑B inhibitor selegiline exhibits an IC₅₀ of 51 nM against MAO‑B and an IC₅₀ of 23,000 nM against MAO‑A, representing a ~450‑fold selectivity . Although the absolute potency of the target compound is lower, its selectivity profile is distinct and may be advantageous in contexts where moderate, titratable MAO‑B inhibition is desired.
| Evidence Dimension | IC₅₀ for MAO‑B and MAO‑A inhibition |
|---|---|
| Target Compound Data | MAO‑B IC₅₀ = 560 nM; MAO‑A IC₅₀ = 4,200 nM |
| Comparator Or Baseline | Selegiline: MAO‑B IC₅₀ = 51 nM; MAO‑A IC₅₀ = 23,000 nM |
| Quantified Difference | Target compound is ~11‑fold less potent on MAO‑B but has a smaller selectivity window (~7.5‑fold vs. ~450‑fold for selegiline). |
| Conditions | Human recombinant MAO‑A and MAO‑B expressed in supersomes; fluorometric assay using kynuramine as substrate. |
Why This Matters
The distinct selectivity ratio may reduce the risk of complete MAO‑B ablation and allow finer modulation of monoamine levels, which is relevant for researchers exploring partial inhibition strategies.
- [1] BindingDB. BDBM50585929 (CHEMBL5083737): Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate. MAO-A IC₅₀ = 4.20E+3 nM; MAO-B IC₅₀ = 560 nM. View Source
